Home > Products > Screening Compounds P85803 > N-[4-(diethylamino)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
N-[4-(diethylamino)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide -

N-[4-(diethylamino)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Catalog Number: EVT-3612553
CAS Number:
Molecular Formula: C25H23N3O3
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It binds to a novel allosteric site on mGluR5, distinct from the classical MPEP allosteric site. [, , ] CPPHA has been investigated for its potential therapeutic applications in treating central nervous system disorders. [, , , ]

Mechanism of Action

CPPHA acts as a positive allosteric modulator of mGluR5, potentiating the receptor's response to agonists like glutamate. [, , , , ] It achieves this by binding to a unique allosteric site, distinct from the MPEP binding site. [, , ] CPPHA's binding enhances the effects of agonists on mGluR5, leading to increased downstream signaling. [, , ]

Interestingly, CPPHA exhibits "stimulus bias" – it does not potentiate all mGluR5-mediated responses equally. [] For example, while it potentiates mGluR5-mediated calcium responses and ERK1/2 phosphorylation, it does not affect responses involved in hippocampal synaptic plasticity. [, ]

Applications
  • mGluR5 potentiation: CPPHA potentiates mGluR5-mediated responses in both recombinant and native systems. [, ] It enhances the effects of agonists on mGluR5, leading to increased downstream signaling. [, , ]
  • Investigating mGluR5 signaling: CPPHA has been used as a tool to study the complexities of mGluR5 signaling, particularly in the context of different signaling pathways and stimulus bias. [, , , ]
  • Potential therapeutic target: Given its effects on mGluR5, CPPHA and its analogs have been investigated as potential therapeutic agents for central nervous system disorders such as schizophrenia and Alzheimer's disease. []
Future Directions
  • Further exploration of the CPPHA binding site: While it is known that CPPHA binds to a novel allosteric site distinct from the MPEP site, further research is needed to fully characterize this site. [, ]
  • Understanding stimulus bias: Investigating the molecular mechanisms underlying CPPHA's stimulus bias on mGluR5 signaling could provide valuable insights into the receptor's diverse functions. [, ]
  • Developing more potent and selective analogs: Optimization of the CPPHA scaffold could lead to the development of more potent and selective mGluR5 PAMs with improved pharmacological properties. []
  • Exploring therapeutic potential: Further research is needed to evaluate the therapeutic potential of CPPHA and its analogs in preclinical models of central nervous system disorders. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , ]. It exhibits no agonist activity on its own but enhances the receptor's response to agonists like glutamate, quisqualate, and DHPG []. CPPHA acts on a novel allosteric site on mGluR5, distinct from the MPEP binding site [, , , ]. It demonstrates a unique pharmacological profile compared to other mGluR5 PAMs by differentially modulating mGluR5-mediated calcium responses and ERK1/2 phosphorylation in astrocytes [].

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

    Compound Description: 6P is a lipophilic thalidomide derivative designed to possess enhanced characteristics and efficacy []. It exhibits immunomodulatory and anti-inflammatory effects []. Studies reveal that 6P interacts with bovine serum albumin (BSA), primarily at site II (sub-domain IIIA), through van der Waals forces and hydrogen bonding [].

3,3′-Difluorobenzaldazine (DFB)

    Compound Description: DFB acts as a selective positive allosteric modulator of mGluR5 [, , , ]. Similar to CPPHA, it does not elicit a response when applied alone but potentiates the action of agonists on mGluR5 [, , , ]. Interestingly, DFB and CPPHA, while both potentiating mGluR5, demonstrate distinct effects on ERK1/2 phosphorylation, a downstream signaling pathway of mGluR5 activation [].

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    Compound Description: CDPPB is a positive allosteric modulator of mGluR5, acting on the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) [, ]. Derivatives of CDPPB have been synthesized with varying binding affinities and potencies as mGluR5 potentiators [].

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29, a highly potent analog of CDPPB, exhibits selective potentiation of mGluR5 without affecting mGluR1, as demonstrated in whole-cell patch-clamp studies on midbrain slices [].

Properties

Product Name

N-[4-(diethylamino)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

IUPAC Name

N-[4-(diethylamino)phenyl]-4-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C25H23N3O3/c1-3-27(4-2)19-15-11-18(12-16-19)26-23(29)17-9-13-20(14-10-17)28-24(30)21-7-5-6-8-22(21)25(28)31/h5-16H,3-4H2,1-2H3,(H,26,29)

InChI Key

JDISZUSORBTXKM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.